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Levamisole Impurity B

Cat. No.: B602035
CAS No.: 20406-02-4
M. Wt: 204.30
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Description

Significance of Impurity Control in Pharmaceutical Product Quality

The control of impurities in pharmaceutical products is of paramount importance for several reasons. Impurities can diminish the potency of a drug, lead to the formation of toxic substances, and reduce the product's shelf life. veeprho.comclearsynth.com Even minute quantities of certain impurities can have a profound impact on the safety profile of a medication, potentially causing adverse reactions in patients. adventchembio.comlongdom.org Therefore, the pharmaceutical industry invests significant resources in developing and implementing robust strategies to identify, quantify, and control impurities. adventchembio.compharmaknowledgeforum.com These strategies are not only essential for patient safety but are also a prerequisite for obtaining and maintaining market authorization from regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). clearsynth.compharmaffiliates.com

The process of impurity control is a comprehensive undertaking that spans the entire lifecycle of a drug product, from the initial stages of development to the final manufacturing processes and even storage. pharmaknowledgeforum.compharmaguru.co It involves a deep understanding of the chemical processes involved, potential sources of contamination, and the stability of the drug substance under various conditions. pharmatimesofficial.comglobalpharmatek.com By maintaining stringent control over impurities, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of their products. pharmaffiliates.com

Classification and Origin of Pharmaceutical Impurities within Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The International Council for Harmonisation (ICH) provides guidelines that classify impurities into three main types: organic impurities, inorganic impurities, and residual solvents. contractpharma.comchemass.si

Organic Impurities: These are often process-related or drug-related. They can arise from various sources, including the starting materials and reagents used in the synthesis of the API, by-products formed during reactions, intermediates that remain unreacted, and degradation products that form over time. contractpharma.comchemass.si

Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals. contractpharma.comchemass.si Their presence is carefully monitored due to their potential toxicity.

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the API that are not completely removed during the manufacturing process. pharmaffiliates.comcontractpharma.com Their levels are strictly controlled as they can affect the quality and safety of the final product.

The origin of these impurities is diverse. They can be introduced through raw materials, generated as by-products of the chemical synthesis, or result from the degradation of the API during manufacturing or storage. cymitquimica.comglobalresearchonline.netsenieer.com Therefore, a thorough understanding of the synthetic route and the stability of the drug substance is critical for identifying and controlling potential impurities. globalresearchonline.net

Overview of Levamisole (B84282) Impurity B within the Compendium of Levamisole-Related Substances

Levamisole is an anthelmintic drug used to treat parasitic worm infections. pharmaffiliates.comwikipedia.org Within the context of Levamisole production, a number of related substances, or impurities, can arise. These are designated by pharmacopoeias to ensure the quality and purity of the final drug product. Levamisole Impurity B is one such related substance.

Levamisole itself is the levorotatory isomer of tetramisole (B1196661). wikipedia.orgwikidoc.org The compendium of Levamisole-related substances includes various impurities that are monitored during its production, such as Impurity A, C, D, and E. pharmaffiliates.comsynzeal.comaxios-research.com Each of these impurities has a unique chemical structure and may originate from different steps in the synthesis or degradation pathways of Levamisole.

This compound is chemically identified as 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine. pharmaffiliates.commolcan.com Its presence in the final Levamisole product is strictly controlled to meet the specifications set by regulatory bodies.

Properties

CAS No.

20406-02-4

Molecular Formula

C11H12N2S

Molecular Weight

204.30

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-Styryl-thiazolidin-2-ylideneamine

Origin of Product

United States

Mechanistic Pathways of Levamisole Impurity B Formation

By-product Formation During Levamisole (B84282) Chemical Synthesis

The manufacturing process of Levamisole can inadvertently lead to the generation of Impurity B. This section explores the factors within the synthesis that contribute to its formation.

Investigation of Reaction Conditions and Reagent Purity Impact on Impurity B Generation

The conditions under which Levamisole is synthesized play a significant role in the profile of impurities generated. While specific quantitative data on the direct impact of reaction conditions on the yield of Impurity B is not extensively detailed in the public literature, the principles of organic synthesis suggest that temperature, reaction time, and the nature of solvents and catalysts can influence the course of side reactions.

The purity of starting materials and reagents is another critical factor. The presence of precursor impurities can lead to the formation of undesired by-products, including Impurity B. For instance, impurities in the reagents used for the cyclization step in the synthesis of the imidazothiazole ring, a core structure of Levamisole, could potentially undergo alternative reaction pathways. researchgate.net

Proposed Chemical Reaction Mechanisms Leading to Levamisole Impurity B

This compound is a synthetic by-product that can be formed due to an undesired cyclization during the pharmaceutical production process. researchgate.net The specific chemical reactions leading to its formation are related to the synthesis of the 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b] cleanchemlab.comsynzeal.comthiazole (B1198619) structure of Levamisole. nih.gov One plausible mechanism involves the reaction of precursors that, under certain conditions, favor the formation of the styryl group (a phenylethenyl group) attached to the thiazolidine (B150603) ring, which is characteristic of Impurity B. This can occur as a competing reaction to the desired cyclization that forms the imidazo[2,1-b]thiazole (B1210989) ring system of Levamisole.

Degradation Pathways of Levamisole Yielding Impurity B

Levamisole is susceptible to degradation under various environmental conditions, which can lead to the formation of several impurities, including Impurity B.

Influence of Environmental Stressors (e.g., pH, Temperature, Light) on Impurity B Formation

The stability of Levamisole is significantly affected by environmental factors such as pH, temperature, and light. researchgate.netacs.org Studies have shown that Levamisole degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions. researchgate.net

pH: The rate of Levamisole degradation is pH-dependent. nih.gov While specific data on the formation of Impurity B as a function of pH is limited, it is known that hydrolysis can occur under both acidic and basic conditions, leading to various degradation products. researchgate.netnih.gov For instance, studies on Levamisole degradation in buffered solutions from pH 2 to 8 showed decomposition at elevated temperatures. researchgate.net

Temperature: Elevated temperatures accelerate the degradation of Levamisole. researchgate.netnih.gov Thermal stress studies, involving heating Levamisole solutions and powders, have been conducted to identify degradation products. researchgate.net While Levamisole in its bulk form appears stable at 60°C for at least four weeks, solutions are more susceptible to degradation. nih.gov

Light: Exposure to light, particularly UV light, can induce photodegradation of Levamisole. researchgate.net Photostability studies are a crucial part of stress testing to identify potential degradants formed under illumination. researchgate.net

The following table summarizes the conditions under which Levamisole degradation has been studied, which are relevant to the potential formation of Impurity B.

Stress ConditionParameters InvestigatedObserved Outcome
Acid-Induced Degradation 0.1 M HCl, 48 hoursDegradation of Levamisole
Base-Induced Degradation 0.1 M NaOH, 2 hoursDegradation of Levamisole
Thermally Induced Degradation Solution at 90°C for 6 hours; Powder at 100°C for 48 hoursDegradation of Levamisole
Photodegradation UV light (254 nm) for 24 hours at room temperatureFormation of degradation products

Table based on data from a stability-indicating TLC method development study. researchgate.net

Catalytic and Non-Catalytic Degradation Mechanisms of Levamisole Relevant to Impurity B

The degradation of Levamisole can proceed through both catalytic and non-catalytic pathways.

Non-Catalytic Degradation: This primarily involves hydrolysis and oxidation. The imidazothiazole ring system in Levamisole is susceptible to oxidative reactions, particularly at the sulfur atom on the thiazole ring, which can lead to ring-opening and the formation of sulfoxides. google.comgoogle.com Hydrolysis can also cleave the thiazolidine ring structure, especially at extreme pH values. nih.gov While these are general degradation pathways for Levamisole, the specific sequence of reactions leading to Impurity B from the parent drug is not definitively established in the reviewed literature.

Catalytic Degradation: The presence of certain catalysts can accelerate the degradation of Levamisole. For instance, metal ions can potentially catalyze oxidation reactions. However, specific studies detailing the catalytic degradation of Levamisole to form Impurity B are not widely available. It is known that in the context of illicit drug chemistry, the presence of other substances and reaction conditions can lead to the formation of various by-products. For example, when Levamisole is heated with acetic anhydride, acetylated by-products are formed. researchgate.net While not directly forming Impurity B, this demonstrates how external reagents can catalyze the transformation of Levamisole.

Advanced Analytical Methodologies for the Detection, Quantification, and Structural Characterization of Levamisole Impurity B

Chromatographic Separation Techniques for Impurity B Profiling

Chromatographic methods form the cornerstone of impurity profiling in the pharmaceutical industry, providing the necessary resolution to separate the main active ingredient from closely related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Levamisole (B84282) Impurity B Resolution

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of levamisole and its related substances, including Impurity B. researchgate.net Method development is centered on achieving adequate resolution between the main levamisole peak and all potential impurity peaks within a reasonable analysis time.

Development of a robust, stability-indicating HPLC method typically begins by testing various stationary and mobile phases. Reversed-phase columns, particularly C18, are frequently employed for the analysis of levamisole and its impurities due to their versatility in separating compounds of moderate polarity. researchgate.netnih.govwiley.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer. nih.gov Optimization involves adjusting the mobile phase composition (ratio of organic to aqueous), pH, and the use of gradient elution to ensure that Impurity B is well-separated from levamisole and other process-related impurities or degradants. Detection is commonly performed using a UV detector, with wavelengths around 220-225 nm providing good sensitivity for both levamisole and its related compounds. nih.gov The validation of such a method, in accordance with ICH guidelines, would confirm its linearity, accuracy, precision, and specificity for quantifying Levamisole Impurity B.

ParameterConditionSource
ColumnInertsil ODS C18 (150 x 4.6 mm, 5 µm) nih.govwiley.com
Mobile PhasePhosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v) nih.gov
Flow Rate1.0 mL/min researchgate.netnih.gov
DetectionUV at 224 nm nih.gov
Column TemperatureAmbient (20-25°C) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Sensitivity and Throughput in Impurity B Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve higher efficiency, superior resolution, and much faster analysis times. For impurity profiling, this translates to improved detection of trace-level impurities like this compound and increased sample throughput. The principles that make UHPLC advantageous—higher peak capacities and sensitivities—are directly applicable to the analysis of this compound. axios-research.com A UHPLC method would allow for the rapid separation of Impurity B from the parent drug, even if they are structurally very similar. pharmainfo.in The enhanced sensitivity is particularly beneficial for meeting the stringent regulatory limits for reporting, identifying, and qualifying impurities. While specific UHPLC methods for this compound are not extensively detailed in public literature, methods developed for other levamisole impurities, such as tetramisole (B1196661) (Impurity D), demonstrate the technique's applicability. pharmainfo.in The transition from an HPLC to a UHPLC method would involve geometric scaling of the method parameters, including flow rate and gradient time, to be compatible with the smaller column dimensions.

Gas Chromatography (GC) Approaches for Volatile Precursors or Related Degradation Products Associated with this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is crucial for identifying volatile precursors, reagents, or degradation products that may be present alongside it. researchgate.net For instance, the synthesis of levamisole and its related structures can involve various volatile chemicals, and their presence in the final product must be controlled.

Furthermore, GC can identify volatile degradation products that may form under stress conditions. Studies on levamisole have used GC to identify impurities such as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole. researchgate.net The analysis of these associated volatile substances provides a more complete purity profile of the drug substance. These methods often employ a capillary column, such as a DB-1, and a temperature-programmed oven to separate the various volatile components before detection. researchgate.net

Hyphenated Spectrometric Techniques for Comprehensive Impurity B Characterization

Hyphenation involves coupling a separation technique, like chromatography, with a spectrometric detection technique, like mass spectrometry. This combination provides both separation and structural identification capabilities in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Determination and Fragmentation Studies of Impurity B

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. For this compound, LC-MS provides definitive evidence of its identity. axios-research.com The mass spectrometer, acting as the detector for the LC, can accurately determine the mass-to-charge ratio (m/z) of the impurity. Using a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer, the exact mass of the molecular ion can be measured, which allows for the unambiguous determination of its molecular formula (C₁₁H₁₂N₂S). axios-research.comnih.gov

Tandem mass spectrometry (LC-MS/MS) is used for further structural confirmation through fragmentation studies. nih.gov The molecular ion of Impurity B ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. By analyzing these fragments, chemists can piece together the molecule's structure, confirming the identity of this compound. For example, studies on levamisole itself show characteristic transitions such as m/z 205 → 178.0 and 205 → 123.0, and a similar systematic study would be applied to Impurity B. nih.gov

ParameterConditionSource
InstrumentationHPLC coupled with Triple Quadrupole Mass Spectrometer nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govmdpi.com
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water nih.gov
Desolvation GasNitrogen mdpi.com
Collision GasArgon mdpi.com
Levamisole MRM Transitionsm/z 205 → 178.0 (Quantitative); m/z 205 → 123.0 (Qualitative) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Substances of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection of MS, making it the gold standard for identifying unknown volatile and semi-volatile compounds. nist.gov In the context of this compound, GC-MS is not typically used to detect the impurity itself, but rather to identify co-occurring volatile impurities that may indicate issues with the manufacturing or storage process. researchgate.net

Forensic and pharmaceutical analyses have successfully used GC-MS to identify a range of levamisole-related substances, including degradation products and synthesis by-products. researchgate.netdea.gov For example, a GC-MS method using a DB-1 capillary column has been shown to separate and identify impurities like 3-(2-mercaptoethyl)-5-phenylimidazolidine-2-one and acetylated levamisole by-products. researchgate.netdea.gov The mass spectrometer provides electron ionization (EI) mass spectra for these separated compounds, which can be compared against spectral libraries for positive identification. The presence of such volatile impurities can provide clues about the synthetic route or degradation pathways that might also lead to the formation of this compound. dea.gov

ParameterConditionSource
InstrumentationAgilent 6890 GC with 5973 Mass Selective Detector researchgate.netdea.gov
ColumnDB-1 fused-silica capillary (30 m x 0.25 mm ID, 0.25 µm film) researchgate.netdea.gov
Carrier GasHelium ekb.eg
Oven ProgramInitial 100°C, ramp at 6°C/min to 300°C, hold for 5.67 min researchgate.net
Ionization ModeElectron Ionization (EI) researchgate.netdea.gov
Identified Volatile Impurity6-Phenyl-2,3-dihydroimidazo[2,1b]thiazole researchgate.net
Identified Volatile Impurity3-acetyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one dea.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique for the absolute structural elucidation of chemical compounds, including pharmaceutical impurities like this compound. Its ability to provide detailed information about the atomic-level framework of a molecule makes it indispensable for confirming chemical identity. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.

For this compound, with the chemical name 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine, ¹H NMR spectroscopy is employed to identify the number and types of hydrogen atoms (protons). This includes protons in the phenyl ring, the vinyl group, and the thiazolidine (B150603) ring. The coupling constants (J-values) between adjacent protons are critical for establishing connectivity and, in the case of the vinyl protons, for confirming the (E)- or trans-configuration of the double bond.

¹³C NMR spectroscopy complements the proton data by identifying the number and electronic environment of each carbon atom in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is fundamental for piecing together the carbon skeleton.

To unequivocally establish the structure, 2D NMR experiments are utilized. ekb.egresearchgate.net Correlation Spectroscopy (COSY) maps the coupling relationships between protons, revealing which protons are adjacent to one another. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals longer-range correlations between protons and carbons (typically over two to three bonds), allowing the various fragments identified by ¹H and ¹³C NMR to be connected into the final molecular structure. researchgate.netsciforschenonline.org The collective data from these experiments provides irrefutable proof of the structure of this compound.

Interactive Table 1: Representative NMR Spectral Data for this compound (Note: The following data is representative of the expected chemical shifts for the structure of this compound, based on standard NMR principles and data for similar structural motifs. Actual experimental values may vary slightly.)

Atom PositionNucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H (ortho, meta, para)¹H7.20 - 7.50m (multiplet)Protons on the aromatic ring.
Vinyl-H (α to N)¹H~6.80d (doublet)Proton on the double bond closer to the nitrogen.
Vinyl-H (β to N, attached to Phenyl)¹H~7.10d (doublet)Proton on the double bond closer to the phenyl ring. Coupling constant confirms E-geometry.
Thiazolidine-CH₂ (N-CH₂)¹H~3.90t (triplet)Methylene group adjacent to the nitrogen atom.
Thiazolidine-CH₂ (S-CH₂)¹H~3.20t (triplet)Methylene group adjacent to the sulfur atom.
Imine-NH¹H~5.50s (singlet, broad)Exchangeable proton on the imine group.
Imine-C (C=N)¹³C~165.0QuaternaryCarbon of the imine group in the thiazolidine ring.
Phenyl-C (ipso)¹³C~135.0QuaternaryCarbon of the phenyl ring attached to the vinyl group.
Phenyl-C (ortho, meta, para)¹³C125.0 - 129.0CHAromatic carbons.
Vinyl-C (α to N)¹³C~120.0CHCarbon of the double bond attached to the nitrogen.
Vinyl-C (β to N)¹³C~130.0CHCarbon of the double bond attached to the phenyl ring.
Thiazolidine-C (N-CH₂)¹³C~50.0CH₂Methylene carbon adjacent to the nitrogen.
Thiazolidine-C (S-CH₂)¹³C~30.0CH₂Methylene carbon adjacent to the sulfur.

Method Validation and Qualification Parameters for this compound Assays

The validation of an analytical method ensures that it is suitable for its intended purpose. For impurity analysis, this involves a rigorous evaluation of several key performance parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). researchgate.netnih.gov

Evaluation of Specificity, Selectivity, Linearity, and Range for Impurity B Analysis

Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. researchgate.net For this compound, a typical approach involves developing a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), that can separate Impurity B from Levamisole and other known related substances. wiley.comwjpmr.com Selectivity is demonstrated by analyzing a placebo (formulation without the drug substance), the API, Impurity B, and a mixture of all, to ensure that there are no interfering peaks at the retention time of Impurity B. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally homogeneous. researchgate.net

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. researchgate.net This is assessed by analyzing a series of solutions of this compound at different known concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. researchgate.net For an impurity, the range typically covers from the reporting threshold to 120% of the specification limit.

Interactive Table 2: Representative Linearity and Range Data for this compound Analysis

ParameterTypical Value / RangeAcceptance Criterion
Concentration Range0.05 µg/mL - 2.0 µg/mLFrom LOQ to 120% of the specified limit for the impurity.
Number of Concentration Levels5 - 7Minimum of 5 concentrations recommended by ICH.
Correlation Coefficient (r²)> 0.999r² ≥ 0.998
y-interceptClose to zeroShould not be significantly different from zero.

Determination of Detection Limits (LOD) and Quantitation Limits (LOQ) for Trace-Level Impurity B

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjpmr.com For impurities, the LOQ is a critical parameter, as it defines the lower limit of the reporting range. These limits are typically established based on the signal-to-noise ratio (S/N) of the analytical response or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Interactive Table 3: Representative LOD and LOQ Values for this compound

ParameterBasis of DeterminationTypical ValueAcceptance Criterion
Limit of Detection (LOD)Signal-to-Noise Ratio (S/N)~0.05 µg/mLS/N ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio (S/N)~0.15 µg/mLS/N ratio of 10:1
LOD (from calibration curve)3.3 * (Std. Dev. of Intercept / Slope)~0.04 µg/mLCalculated value demonstrating the method's detection capability. researchgate.net
LOQ (from calibration curve)10 * (Std. Dev. of Intercept / Slope)~0.12 µg/mLCalculated value must be verified for precision and accuracy. researchgate.net

Assessment of Accuracy, Precision, and Robustness of Analytical Methods for this compound

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. wjpmr.com For impurity quantification, accuracy is determined by spiking the drug product placebo with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery of the impurity is then calculated. ekb.egwiley.com

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay and inter-day precision), and reproducibility (inter-laboratory precision). researchgate.netwjpmr.com For impurity methods, precision is typically assessed by repeatedly analyzing a sample spiked with the impurity, and the results are expressed as the relative standard deviation (%RSD). wiley.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ekb.eg Typical variations for an HPLC method include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. wiley.com The system suitability parameters (e.g., resolution, peak tailing) are monitored to ensure they remain within acceptable limits. researchgate.net

Interactive Table 4: Representative Accuracy, Precision, and Robustness Data for this compound Analysis

ParameterSub-ParameterTypical ResultAcceptance Criterion
Accuracy (% Recovery)Low Concentration (LOQ)95.5%Typically 80-120% for impurities. nih.gov
Mid Concentration (100% of spec)99.8%
High Concentration (120% of spec)101.2%
Precision (% RSD)Repeatability (Intra-day)< 2.0%Typically ≤ 10% at the LOQ, ≤ 5% at higher concentrations. wiley.comresearchgate.net
Intermediate Precision (Inter-day)< 3.0%
RobustnessFlow Rate (± 10%)System suitability passesSystem suitability parameters (e.g., resolution, tailing factor) must remain within predefined limits. ekb.egresearchgate.net
Mobile Phase pH (± 0.2 units)System suitability passes
Organic Phase Composition (± 2%)System suitability passes
Column Temperature (± 5 °C)System suitability passes

Regulatory and Pharmacopoeial Landscape Governing Levamisole Impurity B

International Council for Harmonisation (ICH) Guidelines on Impurities and their Applicability to Levamisole (B84282) Impurity B Control

The International Council for Harmonisation (ICH) has established a series of guidelines that are globally recognized for the regulation of impurities in new drug substances and products. These guidelines provide a scientific and risk-based approach to controlling impurities.

The ICH Q3A (R2) guideline provides a framework for the control of impurities in new drug substances. It establishes thresholds for reporting, identification, and qualification of impurities. For a new drug substance, any impurity present at a level greater than the reporting threshold must be reported. If the impurity level exceeds the identification threshold, its structure must be determined. Furthermore, if the impurity is present above the qualification threshold, its safety must be assessed.

In the context of Levamisole hydrochloride as a drug substance, any amount of Levamisole Impurity B detected would be subject to these thresholds. Manufacturers are required to develop and validate analytical procedures capable of detecting and quantifying Impurity B at or below these established limits. The specific thresholds are determined by the maximum daily dose of the drug.

The ICH Q3B (R2) guideline focuses on impurities in new drug products. This is particularly relevant for this compound if it arises from the degradation of the active pharmaceutical ingredient (API), Levamisole, during the manufacturing process of the final dosage form or during storage.

This guideline sets thresholds for reporting, identification, and qualification of degradation products, which are similar in concept to those in Q3A (R2) but apply to the finished drug product. Stability studies are crucial to identify potential degradation products like this compound. If Impurity B is found to increase over time during stability testing, it is classified as a degradation product, and its levels must be controlled within the qualified limits throughout the shelf life of the drug product.

Q3B (R2) Impurities in New Drug Products: Consideration of this compound as a Degradation Product

Major Pharmacopoeial Monographs and Their Specific Requirements for Levamisole-Related Substances, Including Impurity B

Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide detailed monographs for drug substances and products. These monographs include specific tests and acceptance criteria for impurities.

The United States Pharmacopeia (USP) provides a monograph for Levamisole Hydrochloride. pharmacopeia.cn This monograph outlines the requirements for the identity, strength, quality, and purity of the substance. pharmacopeia.cn For the control of impurities, the USP monograph for Levamisole Hydrochloride specifies a chromatographic purity test. pharmacopeia.cn This test is designed to detect and limit the presence of any related substances, which would include this compound.

The USP sets a general limit for any individual impurity and a total limit for all impurities. pharmacopeia.cn The monograph details a thin-layer chromatography (TLC) method for chromatographic purity, where any spot from the test solution, other than the principal spot corresponding to levamisole, should not exceed the size or intensity of the principal spot from a reference solution, which corresponds to a specific percentage of impurity. pharmacopeia.cn The total of all impurities found should not exceed a defined percentage. pharmacopeia.cn While the monograph may not explicitly name "this compound," it falls under the category of related substances controlled by this method. The USP also requires that the substance meets the requirements for residual solvents. pharmacopeia.cn

Table 1: USP Impurity Limits for Levamisole Hydrochloride

Impurity Type Limit
Any individual impurity Not more than 0.5% pharmacopeia.cn

This table is based on the general limits specified in the USP monograph for Levamisole Hydrochloride. Specific limits for named impurities may vary.

The European Pharmacopoeia (Ph. Eur.) also provides a monograph for Levamisole Hydrochloride. Similar to the USP, the Ph. Eur. monograph establishes stringent controls on related substances. The Ph. Eur. often lists specific known impurities with their acceptance criteria. If this compound is a known and characterized related substance of Levamisole, the Ph. Eur. monograph would likely specify a limit for it.

The Ph. Eur. typically employs liquid chromatography (LC) for the separation and quantification of related substances, which often provides greater sensitivity and specificity compared to TLC. The monograph for Levamisole Hydrochloride in the Ph. Eur. would detail the chromatographic conditions and the acceptance criteria for any specified and unspecified impurities. The European Pharmacopoeia also provides reference standards for Levamisole for system suitability and for the identification and control of impurities. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Levamisole
Levamisole Hydrochloride

Other Global Pharmacopoeial Perspectives on this compound Specifications

Beyond the major pharmacopoeias, other global and national regulatory bodies also provide standards for the control of impurities in levamisole. While the European Pharmacopoeia (EP) specifically lists this compound, other pharmacopoeias often control it through general limits for unspecified or total impurities. ontosight.ai

The United States Pharmacopeia (USP) , for instance, in its monograph for Levamisole Hydrochloride, employs a chromatographic purity test to limit impurities. pharmacopeia.cn It stipulates that any individual impurity spot detected should not be larger or more intense than a reference spot corresponding to 0.5% concentration. pharmacopeia.cndrugfuture.com Furthermore, the sum of all detected impurities must not exceed 1.0%. pharmacopeia.cn While this compound is not explicitly named, it falls under the control of these general limits.

The International Pharmacopoeia (Ph. Int.) , published by the World Health Organization (WHO), also provides quality specifications for levamisole hydrochloride to be used in international commerce. edqm.eu Its monograph for levamisole hydrochloride includes tests for related substances using thin-layer chromatography and high-performance liquid chromatography (HPLC). edqm.eu For HPLC, the monograph specifies that no secondary peak should be greater than 0.03%, indicating stringent control over any potential impurity. edqm.eu

Levamisole is also official in the British Pharmacopoeia (BP) and Indian Pharmacopoeia , which often harmonize with the EP, but may have their own specific requirements or reference standards. sciforschenonline.orgnih.govekb.eg The BP provides a reference standard for levamisole hydrochloride, which is used for tests and assays as prescribed in its monograph. sigmaaldrich.com

These varied approaches highlight a global consensus on the need to control impurities in levamisole, although the specific naming and limit-setting for Impurity B can differ.

Table 1: Comparison of Global Pharmacopoeial Limits for Impurities in Levamisole Hydrochloride

PharmacopoeiaSpecific Mention of this compoundLimit for Individual Unspecified ImpurityLimit for Total ImpuritiesMethodology Reference
European Pharmacopoeia (EP)Yes, listed as a specified impurity. ontosight.aiVaries based on monographVaries based on monographEP Monograph for Levamisole Hydrochloride
United States Pharmacopeia (USP)No≤ 0.5% pharmacopeia.cndrugfuture.com≤ 1.0% pharmacopeia.cnChromatographic Purity Test pharmacopeia.cn
International Pharmacopoeia (Ph. Int.)No< 0.03% (by HPLC) edqm.euNot specified in the same termsHPLC/TLC for Related Substances edqm.eu

Regulatory Strategies for Impurity Control and Management in Pharmaceutical Dossiers

The control and management of impurities like this compound are fundamental aspects of pharmaceutical development and are meticulously documented in regulatory submissions, such as the Active Substance Master File (ASMF) or the Common Technical Document (CTD). worldpharmatoday.com Regulatory strategies are guided by a framework established by the International Council for Harmonisation (ICH). gmpinsiders.comjpionline.org

A primary strategy is the development of a comprehensive control strategy , which is a planned set of controls derived from an understanding of the product and manufacturing process to ensure consistent quality and safety. worldpharmatoday.com This begins with identifying potential impurities that can arise during the synthesis, purification, and storage of the drug substance. ich.org For this compound, this involves understanding the degradation pathways or synthetic by-products that could lead to its formation.

Impurity profiling is a critical component, involving the identification and quantification of each impurity present in a typical batch of the drug substance. gmpinsiders.com This profile is documented in the pharmaceutical dossier and compared across batches to ensure process consistency. fda.gov

Regulatory agencies require that impurities above certain thresholds be reported, identified, and qualified. premier-research.com The ICH Q3A(R2) guideline provides specific thresholds for new drug substances. ich.orgpremier-research.com For instance, any impurity found at a level of 0.05% is typically reported, and impurities at or above 0.10% must be identified. jpionline.org Qualification, the process of establishing the biological safety of an impurity, is required if its level exceeds a certain threshold or if it is not a significant metabolite. ich.org

Risk assessment is another key strategy. freyrsolutions.com This involves evaluating the potential risks associated with each impurity, considering its structure, potential for genotoxicity, and observed levels. freyrsolutions.comaifa.gov.it For potentially mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. europa.eu

The entire impurity management process, including the justification for proposed acceptance criteria, must be detailed in the pharmaceutical dossier. fda.gov This includes summarizing the impurities found, describing the analytical procedures used for their detection, and providing a rationale for the established limits. gmpinsiders.comfda.gov The use of Quality by Design (QbD) principles can facilitate a more proactive and scientifically robust approach to impurity control, which is viewed favorably by regulatory bodies. freyrsolutions.com

Table 2: Key ICH Guidelines for Impurity Control

GuidelineTitleScope and Purpose
ICH Q3A(R2)Impurities in New Drug SubstancesProvides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. jpionline.orgich.orgpremier-research.com
ICH Q3B(R2)Impurities in New Drug ProductsFocuses on impurities that are classified as degradation products of the drug substance or reaction products with excipients. gmpinsiders.comfda.govpremier-research.com
ICH Q3C(R8)Impurities: Guideline for Residual SolventsRecommends acceptable amounts for residual solvents in pharmaceuticals based on their toxicity risk. gmpinsiders.comjpionline.org
ICH Q3D(R2)Guideline for Elemental ImpuritiesEstablishes permitted daily exposures (PDEs) for 24 elemental impurities in drug products. biotech-spain.com
ICH M7(R1)Assessment and Control of DNA Reactive (Mutagenic) ImpuritiesProvides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. jpionline.orgeuropa.eu

Strategies for the Control and Mitigation of Levamisole Impurity B

Process Chemistry Optimization for Impurity B Reduction in Levamisole (B84282) Synthesis

The formation of Levamisole Impurity B is intrinsically linked to the synthetic pathway and reaction conditions employed. Therefore, fundamental process chemistry optimization is the primary strategy for its control. This involves designing a synthetic route that inherently minimizes the impurity's formation, fine-tuning reaction parameters, and establishing effective purification methods to remove any impurity that does form.

The deliberate design of a synthetic route plays a pivotal role in impurity profile management. An ideal synthesis for Levamisole would be designed to prevent the formation of the 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine structure of Impurity B. cleanchemlab.com This could involve selecting precursors and intermediates that are less prone to the specific side reactions that generate this impurity. For example, if Impurity B is formed through a degradation or elimination reaction involving a key intermediate, an alternative synthetic pathway might circumvent this unstable intermediate entirely. Process development chemists may evaluate multiple potential routes, assessing each for its potential impurity profile through risk analysis and small-scale experimental runs before selecting the most robust and clean option for large-scale production.

Once a synthetic route is established, the precise control of reaction parameters is essential to minimize the generation of unwanted by-products like Impurity B. The formation of impurities can be highly sensitive to changes in the reaction environment. In other pharmaceutical processes, it has been shown that even slight deviations in temperature or extended reaction times can lead to a significant increase in impurity levels, which may necessitate additional purification steps and result in yield loss. acs.org

A systematic study of key parameters is typically undertaken to identify optimal conditions that favor the formation of Levamisole while suppressing the pathway leading to Impurity B.

Conceptual Parameters for Optimization:

Parameter Rationale for Optimization Potential Impact on Impurity B Formation
Temperature Many side reactions, particularly elimination or degradation pathways, are accelerated at higher temperatures. Lowering the reaction temperature may significantly reduce the rate of Impurity B formation relative to the main product.
Solvents The polarity and proticity of the solvent can influence reaction pathways and the stability of intermediates. A systematic screening of solvents could identify a medium that disfavors the specific mechanism leading to Impurity B.
pH / Base/Acid The acidity or basicity of the reaction mixture can catalyze or inhibit the formation of certain impurities. Precise pH control is critical, as deviations could promote side reactions. The choice and stoichiometry of any acid or base used must be carefully optimized.
Reaction Time Prolonged exposure of the product or intermediates to the reaction conditions can lead to degradation and the formation of impurities. Defining a clear reaction endpoint is crucial to prevent the accumulation of Impurity B over time. acs.org

While the primary goal is to prevent the formation of Impurity B, effective purification methods are required to remove any amount that is unavoidably generated. The structural differences between Levamisole and Impurity B are leveraged to develop these protocols. Techniques such as preparative chromatography, recrystallization, and liquid-liquid extraction are common in pharmaceutical manufacturing. researchgate.net

The development of chromatographic methods is often guided by analytical-scale separations. Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of Levamisole and its impurities, which can serve as a foundation for scalable purification processes. nih.govresearchgate.net For instance, the use of a C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution has proven effective for separating Levamisole from related substances. nih.govnih.gov By adapting these analytical conditions to preparative chromatography, it is possible to isolate the desired API from Impurity B.

Optimization of Reaction Parameters (e.g., Temperature, Solvents, pH) for Impurity B Control

In-Process Control (IPC) and Quality Control (QC) Methodologies for Monitoring this compound

Rigorous monitoring throughout the manufacturing process is essential to ensure that Impurity B levels remain within acceptable limits. This is achieved through a combination of traditional Quality Control (QC) testing and modern in-process controls.

Validated analytical methods are a cornerstone of quality control for Levamisole. synzeal.com HPLC is a widely used technique for the quantification of impurities. researchgate.net The table below summarizes key parameters from various developed HPLC methods for the analysis of Levamisole, which are capable of separating and quantifying impurities like Impurity B.

Table of Analytical QC Methods for Levamisole

Method Column Mobile Phase Detection Reference
RP-HPLC Welchrom C18 (250mm x 4.6mm, 5µm) Methanol:Acetonitrile:Water (50:30:20 v/v) UV at 225 nm researchgate.net
RP-HPLC Inertsil ODS C18 (150mm x 4.6mm, 5µm) Phosphate (B84403) Buffer (pH 3.5):Acetonitrile (30:70 v/v) UV at 224 nm nih.gov
HPLC-MS/MS Xbridge C18 (150mm x 4.6mm, 5µm) Gradient of 0.1% Formic Acid in Water and Acetonitrile ESI+ Mass Spectrometry nih.gov
TLC Silica Gel 60 F254 Methanol:Toluene:Chloroform (14:36:50 v/v/v) UV at 223 nm researchgate.net

The paradigm in pharmaceutical manufacturing is shifting towards real-time monitoring through the implementation of Process Analytical Technology (PAT). horiba.comamericanpharmaceuticalreview.com PAT utilizes online and inline analytical tools to measure critical quality attributes during the process, rather than waiting for offline testing of collected samples. americanpharmaceuticalreview.com

For monitoring Impurity B, several PAT tools could be employed:

Spectroscopic Techniques : Probes for Near-Infrared (NIR) or Raman spectroscopy can be inserted directly into the reaction vessel. nih.gov These techniques can provide real-time data on the concentration of various components, including the desired product and critical impurities, by measuring their unique spectral fingerprints. americanpharmaceuticalreview.comspectroscopyonline.com

Online Mass Spectrometry (MS) : This technique is highly sensitive and selective and can be used to monitor the composition of the reaction mixture in real time, making it well-suited for tracking the formation of specific impurities. americanpharmaceuticalreview.comnews-medical.net

By providing a continuous data stream, these technologies enable a deeper process understanding and allow for immediate corrective actions if impurity levels begin to trend towards their limits. americanpharmaceuticalreview.com

Statistical Process Control (SPC) is a powerful methodology for monitoring and controlling a process to ensure it operates at its full potential to produce a conforming product. amplelogic.com SPC involves the use of control charts to monitor the stability of a process and its variability over time. 3ds.commassey.ac.nz

In the context of Levamisole synthesis, SPC would be applied to the data generated from the QC testing of Impurity B levels in each batch. A control chart for Impurity B would be established, plotting the measured level for each batch sequentially. This chart would include a center line (the average impurity level) and upper and lower control limits.

Common Cause Variation : The inherent, random variation within the process when it is stable and in control. amplelogic.com

Special Cause Variation : Variation that arises from external factors or specific process changes, indicating that the process is no longer in a state of control. amplelogic.com

By monitoring the Impurity B chart, manufacturers can distinguish between these two types of variation. A point falling outside the control limits or a non-random pattern would signal a special cause, prompting an immediate investigation to identify the root cause and implement corrective actions. This proactive approach ensures the process remains stable and consistently produces Levamisole with an acceptable and predictable level of Impurity B. 3ds.com

Real-Time Monitoring Techniques for Impurity B During Manufacturing

Application of Quality by Design (QbD) Principles in Impurity B Risk Management

The control and mitigation of impurities are paramount in the manufacturing of active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Quality by Design (QbD) offers a systematic and science-based approach to building quality into the manufacturing process, rather than relying solely on end-product testing. This section will focus on the application of QbD principles for the risk management of this compound, a known process-related impurity in the synthesis of Levamisole.

This compound is chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine. researchgate.netsynzeal.com Its formation is generally associated with side reactions involving starting materials or intermediates in the Levamisole synthesis pathway. A comprehensive risk management strategy, guided by QbD, is essential for understanding and controlling the levels of this impurity.

Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) Related to Impurity B

The identification of CPPs that impact the formation of Impurity B requires a thorough understanding of the Levamisole synthesis process. Several synthetic routes for Levamisole have been described, with a common pathway involving the reaction of a thiazolidine-containing intermediate with a styrene (B11656) derivative or a related phenyl-containing compound. chemicalbook.comchemicalbook.com Based on general chemical principles and knowledge of the synthesis, several potential CPPs can be identified that could influence the formation of this compound.

A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), can be employed to prioritize the identified process parameters based on their potential impact on the CQA (Impurity B level). The table below illustrates a hypothetical risk assessment for the formation of this compound.

Potential Critical Process Parameter (CPP) Potential Failure Mode (Cause of Impurity Formation) Potential Effect on CQA (Impurity B Level) Severity Probability Detectability Risk Priority Number (RPN)
Reaction Temperature Elevated temperature promotes side reactions leading to Impurity B.Increased levels of Impurity B.HighMediumHighMedium
Reaction Time Extended reaction time allows for greater formation of Impurity B.Increased levels of Impurity B.HighMediumHighMedium
Stoichiometry of Reactants Excess of the styrene-like reactant could drive the formation of Impurity B.Increased levels of Impurity B.HighHighHighHigh
Solvent Polarity The polarity of the solvent may favor the side reaction pathway.Variable impact on Impurity B levels.MediumMediumMediumMedium
pH of Reaction Mixture Non-optimal pH could catalyze the formation of Impurity B.Increased levels of Impurity B.HighMediumHighMedium
Purity of Starting Materials Presence of reactive impurities in starting materials could lead to by-products.Potential for new or increased levels of impurities.HighLowHighLow
Agitation Speed Poor mixing could create localized concentrations of reactants, promoting side reactions.Inconsistent and potentially elevated levels of Impurity B.MediumLowMediumLow

This table is for illustrative purposes and the specific rankings would depend on detailed process knowledge and experimental data.

Based on such a risk assessment, the most critical parameters can be selected for further investigation and control. For instance, reaction temperature, time, and the molar ratio of reactants are often found to be significant CPPs in the formation of process-related impurities.

Design of Experiments (DoE) for Robust Impurity B Control Strategies

Once the potential CPPs are identified, Design of Experiments (DoE) becomes a powerful tool to systematically study their effects and interactions. researchgate.net A well-designed DoE can help in establishing a design space, which is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality.

For controlling this compound, a factorial or response surface methodology (RSM) could be employed. A hypothetical DoE study might investigate the impact of three key CPPs: reaction temperature, reaction time, and the molar ratio of a key reactant.

The table below outlines a potential experimental design for a 3-factor, 2-level full factorial study.

Experiment Run Temperature (°C) Time (hours) Molar Ratio (Reactant A:B) Measured Impurity B Level (%)
16041:1.0Hypothetical Data
28041:1.0Hypothetical Data
36081:1.0Hypothetical Data
48081:1.0Hypothetical Data
56041:1.2Hypothetical Data
68041:1.2Hypothetical Data
76081:1.2Hypothetical Data
88081:1.2Hypothetical Data
9 (Center Point)7061:1.1Hypothetical Data
10 (Center Point)7061:1.1Hypothetical Data

The results from such a DoE would be analyzed statistically to determine the main effects and interaction effects of the CPPs on the formation of Impurity B. This would lead to a mathematical model that can predict the impurity level based on the process parameters. This model is the foundation for defining a robust control strategy, which may include setting specific operating ranges for the CPPs to ensure that the level of this compound is consistently below the required threshold.

Emerging Research and Future Directions for Levamisole Impurity B Studies

Development of Novel Spectroscopic and Miniaturized Analytical Techniques for Impurity B Trace Analysis

The accurate detection and quantification of Levamisole (B84282) Impurity B at trace levels is critical for ensuring the quality and safety of levamisole drug products. nih.govnumberanalytics.com Recent advancements in analytical chemistry have led to the development of novel spectroscopic and miniaturized techniques that offer enhanced sensitivity, specificity, and efficiency for this purpose. biomedres.uschemass.si

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for impurity profiling, often coupled with various detectors. numberanalytics.combiomedres.us For instance, HPLC with UV detection is a common method for separating and quantifying impurities in levamisole. chemass.sinih.gov However, to achieve the low detection limits required for trace analysis, more advanced hyphenated techniques are being employed. biomedres.usbiomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide exceptional sensitivity and specificity, allowing for the confident identification and quantification of Impurity B, even in complex matrices. chemass.sinih.gov The power of MS lies in its ability to provide molecular weight and structural information, which is invaluable for impurity identification. numberanalytics.com

Spectroscopic techniques are also playing an increasingly important role. biomedres.us While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities, its application in routine trace analysis can be limited by sensitivity. numberanalytics.com Raman spectroscopy, particularly when combined with technologies like Orbital Raster Scanning, is emerging as a promising tool for the field detection of levamisole and its impurities. spectroscopyonline.com Miniaturized near-infrared (NIR) spectrometers are also being explored for rapid, on-site analysis, although their application may require advanced data analysis strategies to handle sample heterogeneity. urv.cat

The development of miniaturized analytical systems, or "lab-on-a-chip" devices, represents a significant leap forward. These systems integrate sample preparation, separation, and detection into a single, small-format device. Capillary electrophoresis is one such technique that has shown potential for the impurity profiling of pharmaceuticals. biomedres.us The primary advantages of miniaturization include reduced sample and reagent consumption, faster analysis times, and the potential for portable, point-of-need testing.

The table below summarizes some of the advanced analytical techniques being explored for the trace analysis of pharmaceutical impurities like Levamisole Impurity B.

Analytical TechniquePrincipleAdvantages for Impurity B Analysis
HPLC-UV Separates compounds based on their affinity for a stationary phase, with detection via UV absorbance. chemass.sibiomedres.usWell-established, robust, good for quantification. numberanalytics.combiomedres.us
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. chemass.sinih.govExcellent for trace-level detection and structural confirmation. chemass.si
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, facilitating the identification of unknown impurities. apacsci.comIncreases confidence in impurity identification. apacsci.com
Raman Spectroscopy Measures the inelastic scattering of light to provide a chemical fingerprint of a substance. spectroscopyonline.comNon-destructive, can be used for in-situ analysis. spectroscopyonline.com
Capillary Electrophoresis Separates ions based on their electrophoretic mobility in a capillary. biomedres.usHigh separation efficiency, low sample consumption. biomedres.us

Computational Chemistry and In Silico Modeling for Predicting Impurity B Formation and Behavior

Computational chemistry and in silico modeling are increasingly being used as powerful predictive tools in pharmaceutical development to anticipate the formation and behavior of impurities like this compound. lhasalimited.orgzamann-pharma.com These approaches allow researchers to model chemical reactions and predict degradation pathways, thereby identifying potential impurities before they are even synthesized in the lab. acs.orgnih.gov

In silico tools, such as those developed by Lhasa Limited (e.g., Mirabilis and Zeneth), can assess the likelihood of impurity carryover from the synthesis process into the final drug product. lhasalimited.orgacs.org These programs use expert-derived knowledge bases and algorithms to predict the reactivity of molecules under various conditions, generating purge factors that estimate the removal of an impurity during different manufacturing steps. lhasalimited.org This predictive capability is crucial for risk assessment and can help to focus analytical testing on impurities that are most likely to be present. lhasalimited.orglhasalimited.org

For instance, by inputting the structure of levamisole and the reagents and conditions used in its synthesis, these models can predict potential side reactions and degradation products, including the potential for the formation of Impurity B. acs.org The software can simulate various stress conditions, such as changes in pH, temperature, and exposure to light or oxidizing agents, to understand the stability of levamisole and identify its likely degradation products. acs.orgresearchgate.net This information is invaluable for designing robust manufacturing processes and appropriate stability studies. researchgate.net

The benefits of using in silico modeling in the context of this compound include:

Early Identification of Risks: Predicting the potential for Impurity B formation early in development allows for the implementation of control strategies. zamann-pharma.com

Mechanistic Understanding: These models can provide insights into the chemical mechanisms by which Impurity B might be formed. acs.org

Reduced Experimental Burden: By focusing on high-risk impurities, the need for extensive and costly analytical testing can be reduced. lhasalimited.org

Support for Regulatory Submissions: In silico data can be used to support risk assessments in regulatory filings. zamann-pharma.com

While in silico tools are powerful, they are most effective when used in conjunction with experimental data. researchgate.net Forced degradation studies, where the drug substance is subjected to harsh conditions, are still considered the best approach to confirm the degradation products that are likely to form during long-term storage. researchgate.net The combination of predictive modeling and experimental verification provides a comprehensive understanding of impurity formation and behavior.

Computational ApproachApplication in Impurity B StudiesKey Benefits
Predictive Degradation Pathway Analysis Simulates the degradation of levamisole under various stress conditions to predict the formation of Impurity B. acs.orgProvides a theoretical profile of potential degradation products. acs.orgnih.gov
Purge Factor Calculation Estimates the removal of Impurity B during purification steps in the manufacturing process. lhasalimited.orgHelps in designing an effective purification process and assessing risk. lhasalimited.orglhasalimited.org
Structure-Activity Relationship (SAR) Modeling Can be used to predict the potential toxicological properties of Impurity B based on its chemical structure.Early assessment of potential safety risks.
Quantum Mechanics (QM) Calculations Can provide detailed insights into the reaction mechanisms leading to the formation of Impurity B.Enhances the fundamental understanding of impurity formation.

Green Chemistry Approaches in Levamisole Synthesis to Prevent Impurity B Generation

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to develop more sustainable and environmentally friendly processes. jocpr.comrsc.org In the context of levamisole synthesis, green chemistry approaches can play a crucial role in preventing the formation of Impurity B by optimizing reaction conditions and minimizing the use of hazardous substances. mdpi.com

Traditional chemical syntheses can sometimes involve harsh reagents and conditions that may lead to the formation of unwanted side products, including impurities. jocpr.com Green chemistry focuses on designing processes that are more efficient and generate less waste. jocpr.commdpi.com One of the key principles of green chemistry is the use of safer solvents. jocpr.com For example, a patented method for preparing levamisole hydrochloride utilizes isopropanol (B130326) as a solvent during the salting-out step, which is noted to be less volatile and have a higher recovery rate than acetone. google.com The use of water or supercritical CO2 as alternative solvents is also a major focus in green pharmaceutical synthesis. jocpr.com

Another important aspect of green chemistry is the use of catalysts to improve reaction efficiency and selectivity. jocpr.com By using a highly selective catalyst, it may be possible to direct the synthesis of levamisole along a pathway that minimizes the formation of Impurity B. Microwave-assisted synthesis is another green technique that can lead to faster reactions, higher yields, and reduced waste generation. mdpi.com

The application of green chemistry principles to levamisole synthesis can offer several advantages in preventing the formation of Impurity B:

Improved Selectivity: By choosing appropriate solvents and catalysts, the reaction can be guided towards the desired product, reducing the formation of side products like Impurity B.

Milder Reaction Conditions: Green chemistry often employs milder reaction conditions, which can prevent the degradation of both the starting materials and the final product.

Reduced Waste: More efficient reactions generate less waste, which is both environmentally and economically beneficial. jocpr.com

Enhanced Safety: The use of safer solvents and reagents reduces the risks to workers and the environment. jocpr.com

Green Chemistry PrincipleApplication to Levamisole SynthesisPotential Impact on Impurity B Formation
Use of Safer Solvents Replacing hazardous organic solvents with greener alternatives like water, isopropanol, or supercritical CO2. jocpr.comgoogle.comCan alter reaction pathways and reduce degradation, potentially minimizing Impurity B formation.
Use of Catalysis Employing selective catalysts to direct the reaction towards the formation of levamisole. jocpr.comIncreases reaction efficiency and can prevent the formation of unwanted side products.
Energy Efficiency Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comCan lead to cleaner reactions with fewer byproducts.
Waste Prevention Designing syntheses with high atom economy to minimize the generation of waste. jocpr.comMore efficient conversion of starting materials to the final product reduces the potential for impurity generation.

Application of Chemometrics and Data Science in Comprehensive Impurity Profiling of Levamisole

Chemometrics and data science are powerful tools for the comprehensive impurity profiling of pharmaceuticals like levamisole. researchgate.net These disciplines use statistical and mathematical methods to extract meaningful information from complex chemical data, which is particularly useful when dealing with the large datasets generated by modern analytical techniques. researchgate.netresearchgate.net

In the context of levamisole impurity profiling, chemometrics can be applied to data from techniques like HPLC, GC, and spectroscopic methods to identify patterns and relationships that may not be apparent from a simple visual inspection of the data. biomedres.usresearchgate.net For example, Principal Component Analysis (PCA) is a widely used chemometric technique that can reduce the dimensionality of complex datasets, making it easier to visualize and interpret the results. spectroscopyonline.com PCA has been successfully used with Raman spectroscopy data to differentiate between cocaine and its various impurities, including levamisole. spectroscopyonline.com

Another important application of chemometrics is in the development of predictive models. zamann-pharma.com By training a model on a large set of analytical data from different batches of levamisole, it may be possible to predict the impurity profile of a new batch based on its analytical fingerprint. This can be a valuable tool for quality control and for identifying batches that may be out of specification.

The integration of data science and machine learning is further enhancing the capabilities of impurity profiling. apacsci.com Machine learning algorithms can be used to develop predictive models for impurity identification and can help to automate the process of data analysis, reducing the need for extensive manual review. biomedres.usapacsci.com This is particularly beneficial for small-scale manufacturers who may not have access to the same resources as larger pharmaceutical companies. apacsci.com

The application of chemometrics and data science to the impurity profiling of levamisole offers several key benefits:

Improved Data Interpretation: These tools can help to extract more information from complex analytical data, leading to a better understanding of the impurity profile. researchgate.net

Pattern Recognition: Chemometrics can identify patterns and correlations between different impurities and process parameters, which can be used to improve the manufacturing process.

Predictive Modeling: The development of predictive models can help to ensure consistent product quality and identify potential issues before they arise. zamann-pharma.com

Automation: Data science and machine learning can automate many aspects of data analysis, improving efficiency and reducing the potential for human error. biomedres.usapacsci.com

The table below highlights some of the chemometric and data science techniques that can be applied to the impurity profiling of levamisole.

TechniqueApplication in Levamisole Impurity ProfilingPotential Outcome
Principal Component Analysis (PCA) Reduces the complexity of spectroscopic or chromatographic data to identify key sources of variation. spectroscopyonline.comClassification of levamisole batches based on their impurity profiles.
Partial Least Squares (PLS) Regression Develops predictive models to quantify the concentration of impurities based on their analytical response.Quantitative analysis of Impurity B and other impurities.
Machine Learning Algorithms Can be trained to identify and classify impurities based on their analytical data. biomedres.usapacsci.comAutomated and high-throughput impurity analysis.
Data Visualization Tools Create interactive plots and dashboards to explore and understand the impurity data.Enhanced ability to identify trends and outliers in the data.

Q & A

Q. What analytical techniques are recommended for quantifying Levamisole Impurity B in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (UV/PDA) or mass spectrometry (MS) detection is the gold standard for quantification. Relative retention times (RRT) and relative response factors (RRF) derived from pharmacopeial monographs or validated methods should be used for accurate identification and quantification . System suitability tests, including column efficiency and resolution, must align with regulatory guidelines to ensure reproducibility .

Q. How can researchers ensure the structural accuracy of this compound during identification?

Structural confirmation requires orthogonal techniques: nuclear magnetic resonance (NMR) for stereochemical analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for fragmentation patterns, and high-resolution mass spectrometry (HRMS) for precise mass determination . Cross-referencing with certified reference materials and pharmacopeial spectra (e.g., infrared absorption profiles) is critical .

Q. What experimental approaches are used to study the stability of this compound under various storage conditions?

Forced degradation studies under stress conditions (e.g., acidic/basic hydrolysis, thermal, oxidative) should be conducted, followed by chromatographic monitoring of degradation products. Stability-indicating methods must validate specificity and robustness, with RRT and RRF adjustments for degraded samples .

Q. How should method validation be conducted for detecting trace levels of this compound?

Validation parameters include:

  • Specificity : Resolution from matrix components and structurally similar impurities.
  • Accuracy/Precision : Spike-recovery studies with ±15% deviation limits.
  • Linearity : Correlation coefficient (R²) ≥0.995 over 50–150% of the target concentration.
  • Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10:1, verified via replicate analysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in impurity quantification across different chromatographic systems?

Discrepancies often arise from column variability (e.g., C18 vs. phenyl phases) or mobile phase pH effects. System suitability tests must include RRT alignment with pharmacopeial standards (e.g., European Pharmacopoeia) . Multi-laboratory cross-validation using harmonized protocols can mitigate inter-system variability .

Q. What are the critical factors in designing forced degradation studies to profile this compound's degradation pathways?

  • Stress Conditions : pH extremes (1–13), thermal stress (40–80°C), and oxidative agents (H₂O₂).
  • Analytical Orthogonality : Combine reversed-phase HPLC with hydrophilic interaction chromatography (HILIC) or supercritical fluid chromatography (SFC) to resolve polar degradation products .
  • Kinetic Modeling : Track degradation rates to infer activation energy and shelf-life implications .

Q. How to differentiate this compound from structurally similar impurities in complex matrices?

HRMS with mass accuracy <2 ppm enables differentiation via exact mass. Tandem MS (MS/MS) fragmentation patterns and ion mobility spectrometry (IMS) further resolve isobaric impurities. For chiral impurities, chiral stationary phases or circular dichroism (CD) spectroscopy are essential .

Q. What are the best practices for synthesizing and purifying this compound for reference standards?

Scalable synthesis routes (e.g., catalytic hydrogenation of precursor intermediates) should be optimized for yield and purity. Purification via preparative HPLC or recrystallization must achieve ≥98.5% purity, verified by orthogonal techniques (NMR, X-ray diffraction). Long-term stability of reference standards should be assessed under controlled humidity and temperature .

Q. How to assess the toxicological significance of this compound detected at levels exceeding pharmacopeial limits?

Follow ICH M7 guidelines: Conduct in silico toxicity prediction (e.g., bacterial mutagenicity via Ames/QSAR models) and in vitro genotoxicity assays (e.g., micronucleus test). If thresholds exceed 0.15% of the active pharmaceutical ingredient (API), justify safety via literature or toxicokinetic studies .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound content?

Multivariate analysis (e.g., principal component analysis or partial least squares regression) identifies process parameters influencing variability. Control charts (e.g., Shewhart charts) monitor trends, while ANOVA assesses significance of manufacturing variables (e.g., reaction temperature, solvent purity) .

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